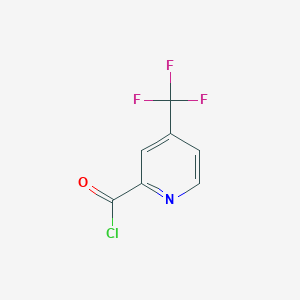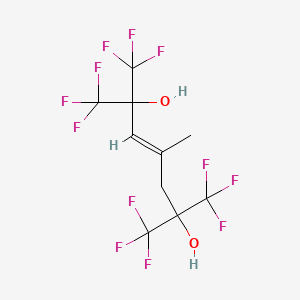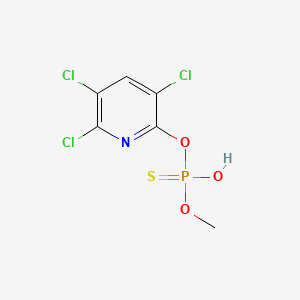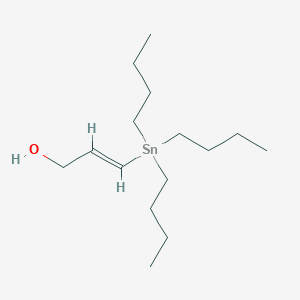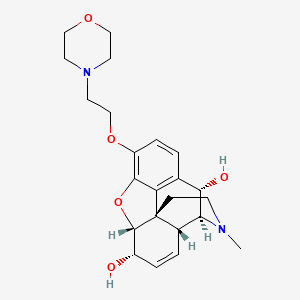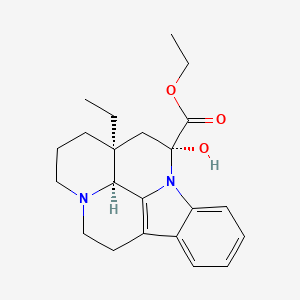
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a chlorobenzyl group, a hydroxyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzylamine, 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine, and appropriate reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for coupling reactions.
Coupling Reaction: The key step involves the coupling of 4-chlorobenzylamine with 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
化学反应分析
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the bromine or chlorobenzyl groups.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride (NaBH4) for reduction, and potassium permanganate (KMnO4) for oxidation, are commonly used. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties.
科学研究应用
6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Effects: The compound’s effects are mediated through its ability to bind to and inhibit or activate specific targets, resulting in therapeutic or biological outcomes.
相似化合物的比较
When compared to similar compounds, 6-Bromo-N-(4-chlorobenzyl)-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide stands out due to its unique structural features and properties:
Similar Compounds: Compounds such as 6-Bromo-N-(4-chlorobenzyl)imidazo[1,2-a]pyrazin-8-amine and 6-bromo-N-(4-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide share some structural similarities.
Uniqueness: The presence of the naphthyridine core, along with the specific functional groups, imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
属性
分子式 |
C17H13BrClN3O2 |
|---|---|
分子量 |
406.7 g/mol |
IUPAC 名称 |
6-bromo-N-[(4-chlorophenyl)methyl]-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H13BrClN3O2/c1-9-14(18)6-12-15(23)13(8-20-16(12)22-9)17(24)21-7-10-2-4-11(19)5-3-10/h2-6,8H,7H2,1H3,(H,21,24)(H,20,22,23) |
InChI 键 |
MNAIUHJFQOTZCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C2C(=O)C(=CNC2=N1)C(=O)NCC3=CC=C(C=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



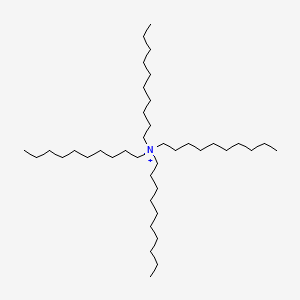
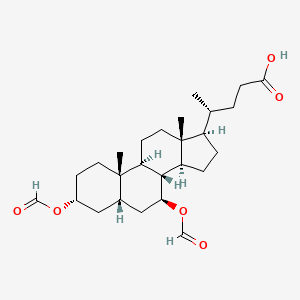
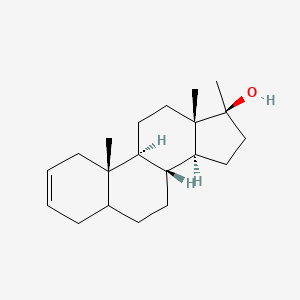
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)
